molecular formula C8H7N3O B7900337 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Cat. No.: B7900337
M. Wt: 161.16 g/mol
InChI Key: DIRGTJQJSJSFEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a heterocyclic compound with a unique structure that combines a pyrrolo and pyrimidine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate, followed by cyclization using sodium methoxide . Another approach includes the iodination of 7-allyl-4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester, followed by elimination of hydrogen iodide .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to an alcohol.

    Substitution: Halogenation or alkylation at specific positions on the pyrrolo or pyrimidine rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation using iodine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.

    Reduction: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-methanol.

    Substitution: Various halogenated or alkylated derivatives.

Scientific Research Applications

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as kinases. It can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of substrates . This inhibition can lead to the modulation of signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
  • 7H-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
  • 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Uniqueness: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties compared to other similar compounds .

Properties

IUPAC Name

7-methylpyrrolo[2,3-d]pyrimidine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-11-3-6(4-12)7-2-9-5-10-8(7)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRGTJQJSJSFEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CN=CN=C21)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.